Cas no 896843-40-6 (N-1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-ylpropanamide)

N-1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-ylpropanamide 化学的及び物理的性質
名前と識別子
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- N-(1-methyl-4-oxo-3-thiophen-2-ylquinolin-2-yl)propanamide
- Propanamide, N-[1,4-dihydro-1-methyl-4-oxo-3-(2-thienyl)-2-quinolinyl]-
- N-1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-ylpropanamide
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- インチ: 1S/C17H16N2O2S/c1-3-14(20)18-17-15(13-9-6-10-22-13)16(21)11-7-4-5-8-12(11)19(17)2/h4-10H,3H2,1-2H3,(H,18,20)
- InChIKey: LRTZQXXWFYSUTG-UHFFFAOYSA-N
- ほほえんだ: C(NC1=C(C2SC=CC=2)C(=O)C2=C(N1C)C=CC=C2)(=O)CC
N-1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-ylpropanamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3225-6748-5mg |
N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]propanamide |
896843-40-6 | 90%+ | 5mg |
$69.0 | 2023-04-27 | |
Life Chemicals | F3225-6748-2mg |
N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]propanamide |
896843-40-6 | 90%+ | 2mg |
$59.0 | 2023-04-27 | |
Life Chemicals | F3225-6748-20mg |
N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]propanamide |
896843-40-6 | 90%+ | 20mg |
$99.0 | 2023-04-27 | |
Life Chemicals | F3225-6748-10mg |
N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]propanamide |
896843-40-6 | 90%+ | 10mg |
$79.0 | 2023-04-27 | |
Life Chemicals | F3225-6748-10μmol |
N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]propanamide |
896843-40-6 | 90%+ | 10μl |
$69.0 | 2023-04-27 | |
Life Chemicals | F3225-6748-20μmol |
N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]propanamide |
896843-40-6 | 90%+ | 20μl |
$79.0 | 2023-04-27 | |
Life Chemicals | F3225-6748-2μmol |
N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]propanamide |
896843-40-6 | 90%+ | 2μl |
$57.0 | 2023-04-27 | |
Life Chemicals | F3225-6748-3mg |
N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]propanamide |
896843-40-6 | 90%+ | 3mg |
$63.0 | 2023-04-27 | |
Life Chemicals | F3225-6748-5μmol |
N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]propanamide |
896843-40-6 | 90%+ | 5μl |
$63.0 | 2023-04-27 | |
Life Chemicals | F3225-6748-1mg |
N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]propanamide |
896843-40-6 | 90%+ | 1mg |
$54.0 | 2023-04-27 |
N-1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-ylpropanamide 関連文献
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Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
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Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
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Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
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Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
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Lucie Plougastel,Oleksandr Koniev,Simon Specklin,Elodie Decuypere,Christophe Créminon,David-Alexandre Buisson,Alain Wagner,Sergii Kolodych,Frédéric Taran Chem. Commun., 2014,50, 9376-9378
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Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
N-1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-ylpropanamideに関する追加情報
Professional Introduction to N-1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-ylpropanamide (CAS No. 896843-40-6)
N-1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-ylpropanamide is a complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by the CAS number 896843-40-6, belongs to a class of molecules that exhibit promising properties in various therapeutic applications. The detailed structure of this molecule includes a quinoline core fused with a thiophene ring, which is further functionalized with an amide group and a methyl substituent. Such structural motifs are often explored for their potential interactions with biological targets, making this compound a subject of intense research interest.
The quinoline scaffold is well-documented for its role in medicinal chemistry, particularly in the development of antimalarial and anticancer agents. The presence of the thiophenyl group in N-1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-ylpropanamide introduces additional electronic and steric properties that can influence the compound's reactivity and binding affinity. This combination of structural elements suggests that the compound may possess multiple modes of interaction with biological receptors, which could be exploited for therapeutic purposes.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such complex molecules with high accuracy. Studies have indicated that the amide group in N-1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-ylpropanamide could serve as a key interaction point with target proteins, potentially modulating their activity. The methyl substituent at the 1-position of the quinoline ring may also contribute to the compound's overall pharmacokinetic profile by influencing solubility and metabolic stability.
In the context of current research, there is growing evidence that hybrid molecules, such as those incorporating both quinoline and thiophene moieties, exhibit enhanced biological activity compared to their individual components. For instance, derivatives of quinoline-thiophene hybrids have shown promise in inhibiting enzymes involved in cancer progression and infectious diseases. The specific arrangement of functional groups in N-1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-ylpropanamide may contribute to its ability to modulate these pathways effectively.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations, have been employed to construct the complex framework efficiently. The development of novel synthetic methodologies is an ongoing area of research, as it can significantly impact the accessibility and scalability of such bioactive molecules.
Evaluation of the pharmacological properties of N-1-methyl-4-oxyo3-(thiophen -2 -y l)-1 ,4 -dihydroquinolin -2 -y lprop ana mide has revealed intriguing possibilities for its therapeutic applications. Preliminary in vitro studies suggest that this compound may exhibit inhibitory effects on certain kinases and transcription factors relevant to inflammatory diseases and cancer. The quinoline core has been extensively studied for its antimicrobial properties, while the thiophene ring adds an additional layer of biological activity potential. These combined features make N - 1 -methyl -4 - oxo -3 -( thi ophen - 2 - y l) - 1 , 4 - dihydroquino lin - 2 - y lprop ana mide a valuable candidate for further investigation.
One of the most exciting aspects of this research is the potential for structure-based drug design. By leveraging high-resolution crystal structures or computational models, researchers can gain insights into how N - 1 -methyl - 4 - oxo -3 -( thi ophen - 2 - y l) - 1 , 4 dihydroquino lin _ 2 _ y lprop ana mide interacts with its biological targets at an atomic level. This information can guide modifications to improve potency, selectivity, and pharmacokinetic profiles. Such targeted approaches are increasingly becoming standard practice in modern drug discovery pipelines.
The role of computational tools in predicting the biological activity of novel compounds cannot be overstated. Molecular docking simulations have been particularly useful in identifying potential binding pockets on target proteins and optimizing ligand design accordingly. These simulations can also help predict off-target effects, which is crucial for ensuring safety and efficacy. As computational power continues to grow, so does our ability to model complex molecular interactions with greater precision.
Future research directions for N - 1 methyl _ 4 _ oxo _3 _( thi ophen _ 2 _ y l) _ 1 ,4 dihydroquino lin _ 2 _ y lprop ana mide may include exploring its derivatives for improved pharmacological profiles or investigating its mechanism of action in vivo . Preclinical studies could provide valuable data on its efficacy and safety before moving into human trials. Given its unique structural features and promising preclinical data , this compound represents a significant area of interest for pharmaceutical companies looking to develop new treatments for various diseases.
The development of novel therapeutics often requires interdisciplinary collaboration between chemists , biologists , pharmacologists , and computer scientists . Each discipline contributes unique expertise that collectively advances our understanding and application of these complex molecules . The case study presented here exemplifies how integrating knowledge from multiple fields can lead to innovative solutions in drug discovery.
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